5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Overview
Description
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a chemical compound that features a benzyl group substituted with a chlorine atom at the third position, attached to an oxazole ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group, substituted with a chlorine atom, is introduced via a nucleophilic substitution reaction.
Incorporation of the Piperidine Ring: The piperidine ring is attached through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromobenzyl)-2-(piperidin-3-yl)oxazole: Similar structure with a bromine atom instead of chlorine.
5-(3-Methylbenzyl)-2-(piperidin-3-yl)oxazole: Similar structure with a methyl group instead of chlorine.
Uniqueness
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs.
Biological Activity
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features an oxazole ring, a piperidine moiety, and a chlorobenzyl substituent. The structural attributes contribute to its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses. In vitro studies demonstrated its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and reduce TNF-α production in human blood cultures .
- Antimicrobial Activity : Preliminary screenings indicated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may interact with bacterial enzymes or membranes, leading to its antimicrobial properties .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. It exhibited significant activity against several tumor types, with IC50 values comparable to well-known chemotherapeutics .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Cytokine Production : The compound inhibits the production of pro-inflammatory cytokines, which is crucial in conditions like autoimmune diseases .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, potentially through the activation of caspases and modulation of NF-κB signaling pathways .
- Enzyme Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which could have implications for neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study A : A study investigated the immunosuppressive effects in an animal model, demonstrating a significant reduction in inflammatory markers following treatment with the compound. This suggests potential applications in transplant medicine or autoimmune disorders .
- Study B : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also enhanced apoptosis rates compared to control groups. This positions it as a candidate for further development in cancer therapy .
Data Summary
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12/h1,3,5,7,10,12,17H,2,4,6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEBQJWKADOABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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